Product packaging for Methyl 5-iodo-6-methoxypicolinate(Cat. No.:)

Methyl 5-iodo-6-methoxypicolinate

Cat. No.: B11838020
M. Wt: 293.06 g/mol
InChI Key: HQAGYKVFIHXZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-iodo-6-methoxypicolinate is a high-value chemical intermediate designed for pharmaceutical and medicinal chemistry research. This iodinated picolinate ester is of significant interest in the field of bioinorganic chemistry, particularly in the development of insulin-mimetic vanadium complexes for diabetes research . The structure of this compound, featuring both an electron-withdrawing iodine atom and an electron-donating methoxy group on the picolinate ring, is engineered to fine-tune the electronic properties and biological activity of resulting metal complexes . Research on analogous vanadyl-picolinate complexes has demonstrated that such modifications can lead to compounds with stronger in vitro and in vivo insulinomimetic activities, effectively normalizing blood glucose levels in diabetic models . The iodine atom also serves as a versatile handle for further synthetic modification via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. As a ligand, it facilitates the synthesis of potential anti-diabetic oxovanadium(IV) complexes, which are studied for their solution structure, metallokinetics, and uptake mechanisms in biological systems . This product is intended for research purposes as a building block in the synthesis of novel therapeutic candidates and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8INO3 B11838020 Methyl 5-iodo-6-methoxypicolinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

methyl 5-iodo-6-methoxypyridine-2-carboxylate

InChI

InChI=1S/C8H8INO3/c1-12-7-5(9)3-4-6(10-7)8(11)13-2/h3-4H,1-2H3

InChI Key

HQAGYKVFIHXZIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)OC)I

Origin of Product

United States

Reactivity and Mechanistic Investigations of Methyl 5 Iodo 6 Methoxypicolinate

Reactivity of the Methyl Ester Moiety

The methyl ester group at the 2-position of the pyridine (B92270) ring is a key site for transformations, primarily through nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This type of reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) leaving group. youtube.com

The methyl ester of methyl 5-iodo-6-methoxypicolinate can undergo hydrolysis, typically under basic conditions using a hydroxide (B78521) source, to yield the corresponding carboxylate salt. Subsequent acidification then provides 5-iodo-6-methoxypicolinic acid. masterorganicchemistry.combldpharm.com This process, known as saponification, is a classic example of nucleophilic acyl substitution where the hydroxide ion acts as the nucleophile. masterorganicchemistry.com

Ammonolysis, the reaction with ammonia (B1221849) or amines, serves to convert the ester into the corresponding amide. libretexts.org For instance, treatment of this compound with an amine would lead to the formation of the N-substituted 5-iodo-6-methoxypicolinamide. The reaction proceeds via the same nucleophilic acyl substitution mechanism, with the amine acting as the nucleophile.

These transformations are fundamental in modifying the electronic and steric properties of the molecule, enabling the synthesis of a variety of derivatives.

The conversion of the methyl ester to a carboxylic acid or an amide is a common and crucial step in the synthetic application of this compound. The resulting carboxylic acid, 5-iodo-6-methoxypicolinic acid, can participate in a range of further reactions, such as esterification with different alcohols or conversion to an acid chloride. libretexts.org

Similarly, the formation of amides from the methyl ester introduces a nitrogen-containing functional group, which can be a key structural feature in biologically active molecules. The synthesis of various amides can be achieved by reacting the ester with a diverse set of primary or secondary amines. libretexts.org

ReactantReagent(s)ProductReaction Type
This compound1. NaOH, H₂O 2. H₃O⁺5-Iodo-6-methoxypicolinic acidHydrolysis
This compoundR-NH₂N-R-5-iodo-6-methoxypicolinamideAmmonolysis

Transformations Involving the Iodo Substituent

The iodo group at the 5-position of the pyridine ring is a versatile handle for introducing a wide array of functional groups, primarily through metal-mediated cross-coupling reactions.

The carbon-iodine bond in this compound is susceptible to oxidative addition to various transition metal complexes, initiating catalytic cycles for cross-coupling reactions. diva-portal.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Common examples of such transformations include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new carbon-nitrogen bond.

Heck Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

These transformations allow for the elaboration of the pyridine core with a variety of substituents, significantly increasing the molecular complexity and providing access to a broad range of derivatives.

While less commonly reported for this specific substrate, iodinated aromatic compounds can sometimes undergo halogen-dance reactions. This involves the base-induced migration of the halogen atom to a different position on the aromatic ring. The feasibility of such a rearrangement would depend on the reaction conditions and the relative stability of the potential organometallic intermediates.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Core

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic aromatic substitution reactions. youtube.comyoutube.com

Electrophilic Aromatic Substitution (EAS):

The pyridine nitrogen deactivates the ring towards electrophilic attack, making EAS reactions more challenging compared to benzene. youtube.comrsc.org The electron-withdrawing nature of the nitrogen and the ester group directs incoming electrophiles to the positions meta to the nitrogen, which are the 3- and 5-positions. However, the presence of the methoxy (B1213986) group at the 6-position, an electron-donating group, can influence the regioselectivity. Nitration of pyridine derivatives, for example, typically requires harsh conditions and often results in low yields. rsc.org For this compound, electrophilic substitution would likely be difficult and may require specific catalytic systems to proceed efficiently.

Nucleophilic Aromatic Substitution (NAS):

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions). youtube.commasterorganicchemistry.com In the case of this compound, the 6-position is already substituted with a methoxy group. This methoxy group could potentially be displaced by a strong nucleophile, although such reactions are highly dependent on the reaction conditions and the nature of the nucleophile. ntu.edu.sg The presence of the iodo group and the ester group further influences the electronic landscape of the ring, affecting the feasibility and regioselectivity of any potential NAS reactions. nih.gov

Influence of Methoxy and Iodo Substituents on Ring Reactivity

The pyridine nucleus is inherently electron-deficient compared to benzene, a characteristic that is further modulated by the attached functional groups. The methoxy and iodo substituents on this compound exert significant, and at times opposing, electronic and steric effects on the reactivity of the pyridine ring.

The iodo group (-I) at the 5-position is a halogen substituent. Halogens are typically electron-withdrawing through their inductive effect (-I effect) and weakly electron-donating through resonance (+M effect). For iodine, the inductive effect is the primary electronic influence, deactivating the ring towards electrophilic attack. However, the carbon-iodine bond is the weakest among the halogens, making it an excellent leaving group in nucleophilic aromatic substitution reactions and a versatile handle for transition-metal-catalyzed cross-coupling reactions. The "element effect" in nucleophilic aromatic substitution (SNAr) reactions often shows a leaving group order of F > NO₂ > Cl ≈ Br > I in activated aryl substrates, but this can be altered in pyridinium (B92312) compounds. nih.gov In some cases involving pyridinium ions, the reactivity order for halogens as leaving groups is found to be F ~ Cl ~ Br ~ I. nih.gov

The methyl carboxylate group (-COOCH₃) at the 2-position is a strong electron-withdrawing group through both resonance and induction. This deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic attack, particularly at the positions ortho and para to it (the 3- and 5-positions).

Table 1: General Influence of Substituents on Pyridine Ring Reactivity

SubstituentPositionElectronic EffectInfluence on Reactivity
Methoxy (-OCH₃)6+M, -IIncreases electron density, can direct ortho-metalation, reduces nitrogen basicity. nih.govntu.edu.sg
Iodo (-I)5-I, +M (weak)Deactivates towards electrophiles, excellent leaving group in SNAr and cross-coupling reactions. nih.gov
Methyl Carboxylate (-COOCH₃)2-M, -IStrongly deactivates towards electrophiles, activates towards nucleophiles.

Regioselectivity in Further Functionalization

The arrangement of the substituents in this compound dictates the regioselectivity of subsequent functionalization reactions. The primary sites for further transformation are the carbon-iodine bond at the C5 position and the C-H bonds at the C3 and C4 positions.

Functionalization at the C5 Position: The carbon-iodine bond is the most prominent site for functionalization. The iodo group serves as a versatile precursor for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, allow for the introduction of a wide range of carbon and heteroatom substituents with high regioselectivity at the C5 position. The choice of catalyst, ligand, and reaction conditions is critical to achieve high yields and prevent side reactions.

Functionalization at the C3 and C4 Positions: The C-H bonds at the C3 and C4 positions are potential sites for direct functionalization, although their reactivity is influenced by the surrounding groups.

C4-Position: The C4 position is para to the electron-withdrawing methyl carboxylate group and ortho to the electron-withdrawing iodo group. It is also meta to the electron-donating methoxy group. Deprotonation at this site for subsequent reaction with an electrophile (directed metalation) is a possibility, although the acidity of the C4-H would need to be sufficiently high. The methoxy group on a pyridine ring can act as a directing group for ortho-metalation, which in this case would be the C5 position, already substituted with iodine. ntu.edu.sg However, computational studies on substituted pyridiniums have shown that an ortho-methoxy group can influence the regioselectivity of radical additions. researchgate.net

Table 2: Predicted Regioselectivity of Functionalization Reactions on this compound

Reaction TypeProbable Site of FunctionalizationRationale
Cross-Coupling (e.g., Suzuki, Sonogashira)C5Presence of the iodo group as an excellent leaving group.
Nucleophilic Aromatic SubstitutionC5The iodo group is a good leaving group, and the ring is activated by the ester at C2.
Directed ortho-Metalation (DoM)C3 or C4The ester at C2 could direct lithiation to C3. The combined electronic effects may activate the C4-H.
Electrophilic Aromatic SubstitutionUnlikelyThe ring is strongly deactivated by the electron-withdrawing groups.
Radical FunctionalizationC3In the absence of a more reactive site, C-H functionalization might occur at the most activated C-H bond.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Techniques (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 5-iodo-6-methoxypicolinate is expected to show distinct signals for each unique proton in the molecule. The aromatic region would feature two doublets corresponding to the two protons on the pyridine (B92270) ring. Their chemical shifts are influenced by the electron-withdrawing nature of the ester group and the iodine atom, as well as the electron-donating effect of the methoxy (B1213986) group. The methyl protons of the ester and methoxy groups would each appear as sharp singlets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The spectrum would show signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbons of the ester and methoxy groups. The carbon attached to the iodine atom is expected to appear at a characteristically upfield-shifted position due to the heavy atom effect.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would show correlations between the two adjacent protons on the pyridine ring. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would further reveal long-range (2-3 bond) correlations, for instance, between the methoxy protons and the C6 carbon of the pyridine ring, unequivocally confirming the substitution pattern.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted data based on analogous structures and standard chemical shift increments. Solvent: CDCl₃.

PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Multiplicity
H-3~8.1-d
H-4~7.9-d
-OCH₃ (on ring)~4.0~54s
-OCH₃ (ester)~3.9~53s
C-2-~148-
C-3-~145-
C-4-~125-
C-5-~90-
C-6-~162-
C=O-~165-

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. A strong, sharp peak is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibrations of the ester and the methoxy ether linkage would appear in the 1250-1000 cm⁻¹ region. Vibrations corresponding to the C=C and C=N bonds of the aromatic pyridine ring would be observed in the 1600-1450 cm⁻¹ range. C-H stretching vibrations from the methyl groups would be seen just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-I stretching vibration, which is often weak in the IR spectrum, would be expected to produce a more intense signal in the Raman spectrum, typically in the low-frequency region (around 500-600 cm⁻¹). The symmetric vibrations of the pyridine ring are also often more Raman active.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Technique
C=O (Ester)Stretching1720 - 1740IR (Strong)
Aromatic C=C/C=NStretching1450 - 1600IR/Raman
C-O (Ester/Ether)Stretching1000 - 1250IR (Strong)
C-H (Methyl)Stretching2850 - 2960IR/Raman
C-IStretching500 - 600Raman (Stronger)

Mass Spectrometry (High-Resolution MS, Fragmentation Analysis)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its elemental formula.

For this compound (C₈H₈INO₃), the exact mass can be calculated and compared to the experimental value from HRMS. The most common ionization technique would be Electrospray Ionization (ESI), which would likely show the protonated molecule [M+H]⁺.

Fragmentation Analysis: In addition to the molecular ion peak, mass spectrometry provides information about the molecule's structure through its fragmentation pattern. The fragmentation of this compound would likely proceed through characteristic pathways. mdpi.com Common fragmentation would involve the loss of the methoxy radical (•OCH₃, 31 Da) or the methyl ester group (•COOCH₃, 59 Da). Cleavage of the iodine atom (127 Da) is also a probable fragmentation pathway. Analysis of these fragments helps to piece together the molecular structure. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

Ion/FragmentFormulaExpected m/zDescription
[M]⁺•C₈H₈INO₃292.96Molecular Ion
[M-OCH₃]⁺C₇H₅INO₂261.94Loss of methoxy radical
[M-COOCH₃]⁺C₆H₅IN O233.94Loss of methyl ester radical
[M-I]⁺C₈H₈NO₃166.05Loss of iodine radical

X-ray Diffraction Analysis for Crystalline State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise coordinates for each atom in the crystal lattice. mdpi.com

This technique would confirm the planar structure of the pyridine ring and provide exact bond lengths and angles for the entire molecule. nih.gov For instance, it would detail the C-I, C-O, and C=O bond lengths, as well as the torsion angles that describe the orientation of the methoxy and methyl ester groups relative to the pyridine ring. Furthermore, the analysis would reveal intermolecular interactions, such as π-stacking or halogen bonding, that dictate how the molecules pack together in the solid state. nih.gov

Table 4: Potential X-ray Crystallography Parameters for this compound These are hypothetical parameters as no public crystal structure is available.

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
Key Bond Lengths (Å)C-I, C-O (methoxy), C=O (ester)
Key Bond Angles (°)Angles around the pyridine ring and ester group
Intermolecular InteractionsDetails on packing, e.g., π-stacking, halogen bonds

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.gov By calculating the electron density, DFT can elucidate key properties of Methyl 5-iodo-6-methoxypicolinate, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals (HOMO and LUMO).

The HOMO-LUMO energy gap is a critical parameter derived from DFT calculations, providing an indication of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity. For this compound, the relative energies of these orbitals are influenced by the electronic nature of its functional groups.

ParameterDescriptionSignificance for this compound
Electrostatic Potential The potential energy experienced by a positive charge at various points around the molecule.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting reactivity towards different reagents. nih.gov
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons; higher energy indicates greater electron-donating capacity.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons; lower energy indicates greater electron-accepting capacity.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions involving substituted picolinates. By modeling the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different mechanistic routes. chemrxiv.org

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational modeling can help predict the most favorable reaction conditions and regioselectivity. For example, in a substitution reaction, modeling can determine whether a nucleophile is more likely to attack the carbon atom attached to the iodine or another position on the pyridine (B92270) ring. These calculations often involve locating the transition state structures and calculating their energies to determine the reaction barriers. chim.it

A hypothetical reaction mechanism for the carboxylation of a related pyridine derivative, as studied through DFT, involved the initial one-electron reduction to form a radical anion. nih.gov The subsequent steps, including nucleophilic addition and further reduction, were also elucidated through these computational methods. nih.gov Similarly, the mechanism of decarboxylation of pyridinecarboxylic acids has been investigated, concluding that the zwitterionic form is likely the reacting species. cdnsciencepub.com

Structure-Reactivity Relationship Prediction and Analysis

By systematically modifying the structure of this compound in silico and calculating relevant molecular descriptors, it is possible to establish quantitative structure-activity relationships (QSAR). nih.gov These studies correlate changes in molecular structure with changes in reactivity or other properties.

Key descriptors often used in such analyses include:

Electronic Descriptors: Dipole moment, partial atomic charges, and frontier orbital energies. nih.gov

Steric Descriptors: Molecular volume, surface area, and specific steric parameters like Verloop values. nih.gov

Topological Descriptors: Indices that describe the connectivity of the molecule.

These analyses can predict how modifications to the molecule, such as replacing the iodine with another halogen or altering the ester group, would affect its reactivity in a desired transformation.

In Silico Design of Novel Picolinate (B1231196) Derivatives

The insights gained from DFT calculations and structure-reactivity studies pave the way for the rational, in silico design of novel picolinate derivatives with tailored properties. nih.govmdpi.com By understanding the roles of the iodo, methoxy (B1213986), and methyl ester groups, researchers can computationally design new molecules with potentially enhanced reactivity, selectivity, or other desirable characteristics for various applications.

For example, if a specific reaction requires enhanced nucleophilicity at a particular position, substituents can be computationally screened and selected to achieve this. This in silico approach can significantly reduce the experimental effort required for developing new compounds by prioritizing the synthesis of the most promising candidates. researchgate.net The design process often involves creating a virtual library of derivatives and evaluating their properties using the computational methods described above. mdpi.com

Computational ToolApplication in Picolinate Derivative DesignReference
DFT Calculations Predict electronic properties and reactivity of designed molecules. mdpi.com
Molecular Docking If designing for a biological target, predicts binding affinity and mode. nih.govacs.org
QSAR Modeling Predicts the activity of new derivatives based on established relationships. nih.gov
Virtual Screening Computationally evaluates large libraries of potential derivatives. mdpi.com

Applications in Chemical Synthesis and Materials Science

Intermediate for the Synthesis of Complex Heterocyclic Systems

Methyl 5-iodo-6-methoxypicolinate serves as a vital reactive intermediate in the multi-step synthesis of complex heterocyclic compounds. wiley.com These short-lived, highly reactive molecules are typically not isolated but are instrumental in understanding reaction mechanisms and devising new synthetic strategies. wiley.com The strategic placement of the iodo and methoxy (B1213986) groups on the pyridine (B92270) ring allows for a variety of chemical transformations, making it a versatile building block for constructing more intricate molecular architectures.

The presence of the iodine atom, a good leaving group, facilitates cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of complex heterocyclic frameworks. For instance, the iodo group can be readily displaced by a wide range of functionalities, enabling the introduction of diverse substituents and the extension of the molecular scaffold.

Furthermore, the methoxy group can influence the reactivity of the pyridine ring and can be a precursor for other functional groups. It can be demethylated to a hydroxyl group, which can then be used in further synthetic manipulations. The ester group also provides a handle for modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides. This multi-functionality makes this compound a valuable starting material for the synthesis of a wide array of heterocyclic systems with potential applications in medicinal chemistry and materials science.

Precursor for Polymeric Materials and Conjugated Systems

The unique structural features of this compound make it a promising precursor for the synthesis of novel polymeric materials and conjugated systems. The iodo-substituted pyridine ring can participate in various polymerization reactions, including cross-coupling polymerization, to form well-defined polymer chains. These polymers can incorporate the pyridine unit into their backbone, leading to materials with specific electronic and photophysical properties.

Conjugated polymers are of particular interest due to their applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The incorporation of the electron-deficient pyridine ring into a conjugated polymer backbone can modulate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic structure is crucial for optimizing the performance of organic electronic devices.

The development of polymeric materials often involves tailoring their properties for specific applications. mdpi.com This can be achieved by carefully selecting the monomers and the polymerization method. mdpi.com For instance, radical-initiated emulsion or suspension polymerization can be used to create copolymers with specific properties for use in building materials. google.com The versatility of this compound allows for its incorporation into various polymer architectures, leading to materials with tailored functionalities. mdpi.com

Development of Chemical Probes and Ligands

This compound is a valuable scaffold for the development of chemical probes and ligands. Chemical probes are small molecules used to study biological systems, while ligands are molecules that bind to metal ions to form coordination complexes. nih.govnih.gov The pyridine nitrogen and the ester functionality of this compound can act as coordination sites for metal ions, making it a suitable building block for the synthesis of multidentate ligands. nih.gov

The iodo group provides a convenient handle for introducing reporter groups, such as fluorescent dyes or affinity tags, which are essential for the functionality of chemical probes. These probes can be used to investigate the role of specific enzymes or receptors in biological processes. For example, derivatives of this compound could be designed as inhibitors of enzymes like protein arginine methyltransferase 5 (PRMT5). nih.gov

In the field of coordination chemistry, ligands containing pyridine moieties are widely used to create metal complexes with diverse structures and properties. nih.govresearchgate.net These complexes have applications in catalysis, materials science, and medicine. nih.govresearchgate.net The ability to functionalize this compound at the iodo position allows for the synthesis of a wide range of ligands with tailored electronic and steric properties, enabling the fine-tuning of the properties of the resulting metal complexes. researchgate.net

Building Block for Advanced Organic Functional Materials

This compound serves as a key building block for the construction of advanced organic functional materials. These materials are designed to have specific properties, such as conductivity, luminescence, or non-linear optical activity, for applications in electronics, photonics, and sensing. The versatility of this compound allows for its incorporation into a variety of molecular architectures, leading to materials with tailored functionalities.

For example, it can be used in the synthesis of organic semiconductors, which are the active components in organic field-effect transistors (OFETs) and other electronic devices. The electron-deficient nature of the pyridine ring can be exploited to create n-type or ambipolar organic semiconductors. The iodo group allows for the introduction of various aromatic or heterocyclic units through cross-coupling reactions, leading to extended π-conjugated systems with high charge carrier mobilities.

Furthermore, this compound can be used to create luminescent materials for applications in OLEDs. By incorporating it into a larger chromophore, it is possible to tune the emission color and improve the quantum efficiency of the resulting material. The development of such materials often involves a deep understanding of the relationship between molecular structure and material properties. The ability to systematically modify the structure of this compound makes it an invaluable tool for researchers in this field.

Design and Synthesis of Analogues for Structure-Based Research

In the field of medicinal chemistry and drug discovery, the design and synthesis of analogues of a lead compound are crucial for understanding its structure-activity relationship (SAR). nih.govnih.gov this compound provides a versatile platform for the synthesis of such analogues. The iodo group can be readily replaced with a wide variety of substituents, allowing for a systematic exploration of the chemical space around the pyridine core.

This systematic modification allows researchers to probe the interactions of the molecule with its biological target, such as an enzyme or a receptor. By observing how changes in the molecular structure affect the biological activity, researchers can build a model of the binding site and design more potent and selective compounds. For example, in a study of oxazolidinone derivatives as IL-6 signaling blockers, a series of analogues were synthesized and evaluated to identify the most potent compound. nih.gov

The ester and methoxy groups on the picolinate (B1231196) scaffold also offer opportunities for modification, further expanding the range of accessible analogues. This ability to generate a library of related compounds is essential for lead optimization in drug discovery programs. The insights gained from SAR studies can guide the design of new therapeutic agents with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-iodo-6-methoxypicolinate, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution or cross-coupling reactions. Key parameters include temperature (e.g., 80–120°C), catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki coupling), and solvent polarity (DMF or THF). Optimization requires systematic variation of these factors using Design of Experiments (DoE) to maximize yield and purity. Characterization via ¹H/¹³C NMR, IR, and HPLC (≥95% purity threshold) is critical for validation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address common pitfalls?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H NMR in deuterated DMSO resolves methoxy and iodine substituents. Overlapping signals in crowded aromatic regions can be deconvoluted using 2D NMR (COSY, HSQC). X-ray crystallography (via SHELXL refinement ) provides definitive structural confirmation. Cross-validate with IR for functional groups (e.g., ester C=O at ~1700 cm⁻¹) to avoid misassignment .

Q. What are the primary applications of this compound in medicinal chemistry or materials science?

  • Methodological Answer: The compound serves as a precursor for picolinate-based ligands in catalysis or metal-organic frameworks (MOFs). In medicinal chemistry, its iodinated aromatic ring enables radioisotope labeling for imaging studies. Prioritize in vitro assays (e.g., kinase inhibition) with dose-response curves (IC₅₀ determination) to evaluate bioactivity .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in the reported reactivity of this compound under divergent catalytic systems?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map reaction pathways, identifying transition states and intermediates. Compare computed activation energies with experimental kinetic data. For conflicting catalytic outcomes, analyze steric/electronic effects of ligands (e.g., phosphine vs. N-heterocyclic carbenes) on regioselectivity .

Q. What experimental strategies are recommended for investigating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies using HPLC to monitor degradation products. Design a factorial experiment varying pH (2–12) and temperature (25–60°C). Apply Arrhenius kinetics to extrapolate shelf-life. For hydrolytic degradation, track ester cleavage via LC-MS and correlate with molecular dynamics simulations .

Q. How can multivariate analysis reconcile contradictory data on the compound’s crystallographic packing behavior?

  • Methodological Answer: Use SHELXD for phase determination and Mercury CSD for packing analysis. Variables like solvent polarity (logP) and crystallization temperature should be modeled via Principal Component Analysis (PCA). Compare Hirshfeld surfaces to identify intermolecular interactions (e.g., halogen bonding) that drive polymorphism .

Q. What systematic approaches validate the compound’s role in multi-step synthetic pathways, particularly when intermediate yields are inconsistent?

  • Methodological Answer: Employ kinetic profiling (e.g., in situ FTIR or ReactIR) to identify rate-limiting steps. Use isotopically labeled analogs (e.g., ¹³C-methyl groups) to trace mechanistic pathways. For low yields, screen additives (e.g., crown ethers for iodide displacement) and apply Response Surface Methodology (RSM) to optimize conditions .

Methodological Frameworks for Rigorous Inquiry

  • PICOT Application :

    • Population: this compound derivatives.
    • Intervention: Alternative catalysts (e.g., CuI vs. Pd-based).
    • Comparison: Yield/selectivity vs. traditional methods.
    • Outcome: Improved reaction efficiency (TOF ≥ 500 h⁻¹).
    • Time: Reaction completion within 12 hours .
  • FINER Criteria :
    Ensure questions are Feasible (lab resources available), Interesting (addresses gaps in ligand design), Novel (explores understudied iodinated analogs), Ethical (minimizes hazardous waste), and Relevant (aligns with green chemistry trends) .

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